molecular formula C10H8BrNO3S B3064482 4-amino-3-bromonaphthalene-1-sulfonic acid CAS No. 112195-09-2

4-amino-3-bromonaphthalene-1-sulfonic acid

Cat. No.: B3064482
CAS No.: 112195-09-2
M. Wt: 302.15 g/mol
InChI Key: VHMAXQPOQONGJS-UHFFFAOYSA-N
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Description

4-amino-3-bromonaphthalene-1-sulfonic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group, a bromine atom, and a sulfonic acid group attached to the naphthalene ring. It is a white to off-white solid that is soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-bromonaphthalene-1-sulfonic acid typically involves the bromination of 4-amino-1-naphthalenesulfonic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-bromonaphthalene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction Reactions: The sulfonic acid group can be reduced to form sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Sulfonamide derivatives.

Scientific Research Applications

4-amino-3-bromonaphthalene-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various naphthalene derivatives.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-3-bromonaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. The sulfonic acid group enhances the compound’s solubility and reactivity. These interactions can modulate enzyme activity, protein-protein interactions, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-naphthalenesulfonic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-bromo-1-naphthalenesulfonic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.

    4-amino-3-hydroxy-1-naphthalenesulfonic acid: Contains a hydroxyl group instead of a bromine atom, altering its reactivity and solubility.

Uniqueness

4-amino-3-bromonaphthalene-1-sulfonic acid is unique due to the presence of both an amino group and a bromine atom on the naphthalene ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

4-amino-3-bromonaphthalene-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMAXQPOQONGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)Br)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372746
Record name 1-Naphthalenesulfonic acid, 4-amino-3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112195-09-2
Record name 1-Naphthalenesulfonic acid, 4-amino-3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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